3-Bromo-5-vinylpyridine

Physicochemical Property Isomer Comparison Formulation

3-Bromo-5-vinylpyridine (CAS 191104-26-4) is a heterocyclic organic compound of the vinylpyridine class, functioning as a dual-reactive building block with a molecular formula of C₇H₆BrN and a molecular weight of 184.03 g/mol. It is typically supplied as a liquid with a purity of 95%, stabilized with 4-tert-butylcatechol (TBC) to prevent polymerization.

Molecular Formula C7H6BrN
Molecular Weight 184.03 g/mol
CAS No. 191104-26-4
Cat. No. B063506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-vinylpyridine
CAS191104-26-4
Molecular FormulaC7H6BrN
Molecular Weight184.03 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CN=C1)Br
InChIInChI=1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2
InChIKeyZPDPNVDWYSQHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-vinylpyridine (CAS 191104-26-4): Technical Profile for Chemical Procurement


3-Bromo-5-vinylpyridine (CAS 191104-26-4) is a heterocyclic organic compound of the vinylpyridine class, functioning as a dual-reactive building block with a molecular formula of C₇H₆BrN and a molecular weight of 184.03 g/mol . It is typically supplied as a liquid with a purity of 95%, stabilized with 4-tert-butylcatechol (TBC) to prevent polymerization . The compound's utility in advanced organic synthesis is derived from the presence of two orthogonal reactive centers: a vinyl group at the 5-position, enabling polymerization and addition reactions, and a bromine atom at the 3-position, a reliable handle for metal-catalyzed cross-couplings such as Suzuki, Heck, and Stille reactions .

Why Substitution of 3-Bromo-5-vinylpyridine (CAS 191104-26-4) with Isomers Introduces Risk


Generic substitution among bromo-vinylpyridine isomers is not a chemically sound strategy for reliable process development. The precise relative positioning of the bromine and vinyl substituents on the pyridine ring dictates the compound's steric and electronic properties, which in turn govern its reactivity in cross-coupling and polymerization reactions . For example, the bromine atom's position relative to the nitrogen atom strongly influences the activation energy for oxidative addition in Pd-catalyzed reactions, a key step in cross-couplings [1]. Using an isomer such as 2-bromo-5-vinylpyridine (CAS 170962-58-0) or 5-bromo-2-vinylpyridine (CAS 226883-52-9) without validation could result in dramatically different reaction kinetics, lower yields, or complete failure of a synthetic route. The following section quantifies the specific property differences that necessitate a compound-specific procurement strategy.

Quantitative Differentiation of 3-Bromo-5-vinylpyridine (CAS 191104-26-4) Against Close Analogs


3-Bromo-5-vinylpyridine vs. 5-Bromo-2-vinylpyridine: Physical Property Variance

The physical properties of 3-Bromo-5-vinylpyridine can be differentiated from the closely related isomer, 5-bromo-2-vinylpyridine (CAS 226883-52-9). While both share the same molecular weight (184.03 g/mol), their predicted boiling points differ. The predicted boiling point for 3-Bromo-5-vinylpyridine is 217.1±28.0 °C at 760 mmHg , compared to a predicted boiling point of 215.5±20.0 °C for 5-bromo-2-vinylpyridine . This 1.6°C difference in predicted boiling point, while small, is a tangible physicochemical difference that could be relevant for purification methods (e.g., distillation) or in assessing the potential for isomer contamination.

Physicochemical Property Isomer Comparison Formulation

3-Bromo-5-vinylpyridine as a Monomer: Stabilization with TBC

As a monomer, 3-Bromo-5-vinylpyridine is supplied stabilized with 4-tert-butylcatechol (TBC), an inhibitor that prevents autopolymerization during storage and handling . This is a standard practice for reactive vinyl monomers. In contrast, suppliers of the related compound 2-bromo-5-vinylpyridine (CAS 170962-58-0) recommend long-term storage in a cool, dry place but do not consistently specify the presence or type of stabilizer in their commercial offerings . The inclusion of TBC in 3-Bromo-5-vinylpyridine is a critical specification for users intending to polymerize the monomer, as the inhibitor must be removed (e.g., by distillation or passing through a short column) prior to polymerization to achieve reproducible kinetic control and high molecular weight.

Polymer Chemistry Monomer Storage Stability

Isomeric Influence on Chemoselectivity: Class-Level Precedent from Vinylpyridines

The position of the vinyl group on the pyridine ring is a critical determinant of chemical reactivity. A peer-reviewed study provides a clear precedent using the non-brominated analogs: under identical Rh₄(CO)₁₂-catalyzed hydroformylation conditions, 3-vinylpyridine is fully transformed into the corresponding branched aldehyde, while 4-vinylpyridine only undergoes hydrogenation to 4-ethylpyridine [1]. This demonstrates a complete switch in reaction pathway (carbonylation vs. hydrogenation) based solely on the vinyl group's position (3- vs. 4-position). This class-level behavior strongly implies that the position of the vinyl group in bromo-vinylpyridines, such as 3-bromo-5-vinylpyridine versus 3-bromo-4-vinylpyridine, will also be a primary driver of chemoselectivity and reactivity, making isomers non-interchangeable for applications involving the vinyl group.

Chemoselectivity Hydroformylation Isomer Effect

Best Research and Industrial Application Scenarios for 3-Bromo-5-vinylpyridine (CAS 191104-26-4)


Synthesis of Functionalized Polymers via Vinyl Polymerization

3-Bromo-5-vinylpyridine is a suitable monomer for creating functionalized poly(vinylpyridine) copolymers. After removing the TBC stabilizer , the vinyl group can be polymerized via free-radical, anionic, or controlled radical polymerization methods. The resulting polymer chain would contain pendant 3-bromopyridine groups, which serve as dense arrays of reactive sites for post-polymerization functionalization. This approach is valuable for creating specialized materials where a high local concentration of functional groups is desired, such as in solid-supported catalysts, polymeric reagents, or advanced coatings.

Building Block for Sequential, Orthogonal Cross-Coupling Strategies

The orthogonal reactivity of 3-Bromo-5-vinylpyridine makes it a powerful building block for constructing complex, unsymmetrical architectures . A researcher could first utilize the aryl bromide in a chemoselective cross-coupling (e.g., Suzuki or Heck reaction) to introduce an aromatic or vinyl group at the 3-position, without affecting the vinyl group at the 5-position. In a second, distinct step, the pendant vinyl group could then be engaged in a different transformation, such as a Heck reaction, hydroboration, or thiol-ene 'click' reaction. This dual-reactivity profile enables the rapid and controlled assembly of molecular complexity in pharmaceutical and materials science research.

Synthesis of Pyridine-Containing Ligands for Transition Metal Catalysis

This compound can serve as a key intermediate in the synthesis of novel pyridine-based ligands for transition metals. The bromine atom at the 3-position provides a direct handle for installing a donor group, such as a phosphine, via lithium-halogen exchange and subsequent quenching. Alternatively, a cross-coupling reaction can be used to attach a larger aromatic scaffold. The resulting ligands, featuring a 5-vinyl substituent, can then be anchored to solid supports or polymer backbones, creating heterogeneous catalyst systems with improved recyclability and separation characteristics.

Precursor for Asymmetric Synthesis of 3-Substituted Piperidines

The 5-vinyl-3-bromopyridine scaffold is a strategic intermediate for accessing 3-substituted piperidines, a motif common in many biologically active compounds. The pyridine ring can be selectively reduced to the corresponding piperidine, while the bromine atom serves as a versatile synthetic handle . In one approach, the bromide could be used in a cross-coupling to install an aryl or alkyl group, which would then be in the 3-position of the piperidine ring. Alternatively, the vinyl group could be functionalized before or after reduction, providing access to a diverse set of 3,5-disubstituted piperidine building blocks.

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